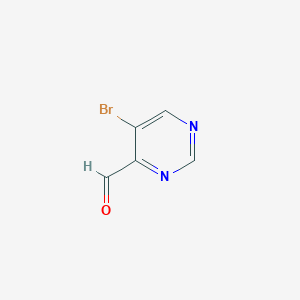

5-Bromopyrimidine-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O/c6-4-1-7-3-8-5(4)2-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIYGKRGFGJVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670328 | |

| Record name | 5-Bromopyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933746-26-0 | |

| Record name | 5-Bromopyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopyrimidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 5-Bromopyrimidine-4-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic building block, 5-Bromopyrimidine-4-carbaldehyde. Due to the limited availability of published spectral data for this specific compound, this guide presents predicted and representative data based on structurally analogous compounds and fundamental spectroscopic principles. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and quality control of this and similar chemical entities.

Molecular Structure and Overview

5-Bromopyrimidine-4-carbaldehyde is a halogenated pyrimidine derivative containing an aldehyde functional group. This combination of a bromine atom, a pyrimidine ring, and a carbaldehyde group results in a unique electronic environment that can be effectively characterized by various spectroscopic techniques. Understanding its spectral signature is paramount for researchers in drug discovery and organic synthesis to verify its identity, purity, and structural integrity.

Caption: Molecular structure of 5-Bromopyrimidine-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2][3][4]

¹H NMR Spectroscopy

Principles: Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.[5]

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~9.3 | Singlet | 1H | Pyrimidine proton (H-2) |

| ~9.0 | Singlet | 1H | Pyrimidine proton (H-6) |

Interpretation:

-

The aldehyde proton is expected to be significantly downfield (around 10.2 ppm) due to the strong deshielding effect of the carbonyl group.

-

The two protons on the pyrimidine ring are in different electronic environments and are expected to appear as singlets due to the absence of adjacent protons. Their exact chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the bromine atom.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of 5-Bromopyrimidine-4-carbaldehyde in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Co-add a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks and analyze the multiplicities.

-

¹³C NMR Spectroscopy

Principles: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.[6][7][8][9][10] Each unique carbon atom in a molecule typically gives rise to a distinct signal in the spectrum.[6][7][8][9][10] The chemical shift of each signal is indicative of the carbon's electronic environment.[6][7][8][9][10]

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbonyl (C=O) |

| ~165 | Pyrimidine carbon (C-4) |

| ~160 | Pyrimidine carbon (C-2) |

| ~158 | Pyrimidine carbon (C-6) |

| ~120 | Pyrimidine carbon (C-5) |

Interpretation:

-

The aldehyde carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.

-

The carbon atoms within the pyrimidine ring will have distinct chemical shifts based on their proximity to the nitrogen atoms and the bromine substituent. The carbon attached to the bromine (C-5) is expected to be shielded relative to the other ring carbons.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

-

Instrument Setup: Follow the same initial setup steps as for ¹H NMR (locking, shimming), but tune the probe for the ¹³C frequency.

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets.

-

Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.[11]

-

A larger number of scans (e.g., 1024-4096) is required to achieve an adequate signal-to-noise ratio.[11]

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction.

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[11]

-

Infrared (IR) Spectroscopy

Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[12] The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.[12]

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3150 | Weak-Medium | C-H stretching (aromatic/aldehyde) |

| ~1700-1720 | Strong | C=O stretching (aldehyde) |

| ~1550-1600 | Medium-Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1000-1200 | Medium | C-Br stretching |

Interpretation:

-

A strong absorption band in the region of 1700-1720 cm⁻¹ is a key indicator of the aldehyde carbonyl group.

-

Bands in the 1550-1600 cm⁻¹ region are characteristic of the pyrimidine ring's double bonds.

-

The C-H stretching vibrations of the ring and aldehyde protons will appear above 3000 cm⁻¹.

-

The C-Br stretch is expected in the fingerprint region.

Experimental Protocol for FT-IR (ATR):

-

Sample Preparation: Place a small amount of the solid 5-Bromopyrimidine-4-carbaldehyde sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.[13]

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry (MS)

Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] In Electron Impact (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule.[14][15][16] The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ion peaks, which can be used to determine the molecular weight and deduce structural information.[14][15][16]

Predicted Mass Spectrometry Data (EI):

| m/z | Relative Intensity | Assignment |

| 186/188 | High | [M]⁺ (Molecular ion) |

| 185/187 | High | [M-H]⁺ |

| 157/159 | Medium | [M-CHO]⁺ |

| 107 | Medium | [M-Br]⁺ |

| 79/81 | Medium | [Br]⁺ |

Interpretation:

-

The molecular ion peak should exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

-

A prominent peak corresponding to the loss of a hydrogen atom ([M-H]⁺) is common for aldehydes.

-

Fragmentation by loss of the formyl radical (-CHO) would give a significant peak at m/z 157/159.

-

Loss of the bromine atom would result in a fragment at m/z 107.

Experimental Protocol for EI-MS:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) in the ion source.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Safety and Handling

5-Bromopyrimidine-4-carbaldehyde is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[17] It may also cause respiratory irritation.[17][18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[19] All work should be conducted in a well-ventilated fume hood.[18][19]

References

-

PubChem. (n.d.). 5-Bromopyrimidine-4-carbaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

ATB. (n.d.). 5-Bromopyrimidine | C4H3BrN2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Reva, I., & Fausto, R. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1629. [Link]

-

ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromopyrimidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

-

Save My Exams. (2025, January 4). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

Technology Networks. (2024, April 12). IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]

-

Pharma Guideline. (2025, April 14). Working Principle of FTIR | FTIR Spectroscopy Explained | Pharma & Analytical Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, December 2). Basic Introduction to NMR Spectroscopy. Retrieved from [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, December 10). Carbon-13 NMR Spectroscopy Explained. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Journal of Indian Research. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

-

Infraserv. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

ResearchGate. (2025, August 6). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. ijirset.com [ijirset.com]

- 4. technologynetworks.com [technologynetworks.com]

- 5. acdlabs.com [acdlabs.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. savemyexams.com [savemyexams.com]

- 9. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 17. 5-Bromopyrimidine-4-carbaldehyde | C5H3BrN2O | CID 45480374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] Its remarkable synthetic versatility and ability to engage in diverse biological interactions have cemented its status as a "privileged structure" in drug discovery.[3][4] This guide provides a comprehensive exploration of the pyrimidine scaffold's multifaceted role in medicinal chemistry. We will delve into its fundamental physicochemical properties, diverse biological activities, and the intricate structure-activity relationships that govern its therapeutic efficacy. Furthermore, this document will elucidate key synthetic strategies, showcase its application as a bioisostere, and provide insights into the pharmacokinetic profiles of pyrimidine-based drugs, offering a holistic perspective for researchers and drug development professionals.

The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a ubiquitous motif in nature and medicine.[5] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in the chemistry of life.[1][6] This inherent biological relevance has inspired medicinal chemists to harness the pyrimidine scaffold for the development of a wide array of therapeutic agents.[5][7]

The unique electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, and its capacity to act as both a hydrogen bond donor and acceptor, contribute to its promiscuous yet specific binding to a multitude of biological targets.[8][9] This adaptability has led to the successful development of pyrimidine-containing drugs across a vast spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][10][11]

A Spectrum of Biological Activities: The Therapeutic Versatility of Pyrimidines

The synthetic tractability of the pyrimidine core has enabled the creation of vast libraries of derivatives, leading to the discovery of compounds with a broad range of pharmacological activities.[7] This versatility is a testament to the scaffold's ability to be tailored to interact with diverse biological targets with high affinity and selectivity.[12]

Anticancer Agents: A Privileged Scaffold for Oncology

The pyrimidine scaffold is particularly prominent in the field of oncology.[1][13] Many pyrimidine derivatives exert their anticancer effects by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.[14]

-

Kinase Inhibition: A significant number of FDA-approved kinase inhibitors incorporate a pyrimidine core.[3][15] This scaffold is adept at binding to the ATP-binding pocket of kinases, a crucial family of enzymes often dysregulated in cancer.[16] The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is an isostere of the adenine ring of ATP, allowing it to effectively mimic hinge region binding interactions in kinase active sites.[16][17]

Drug (Example) Target Kinase(s) Indication Imatinib (Gleevec®) BCR-Abl, c-Kit, PDGFR Chronic Myeloid Leukemia, GIST Gefitinib (Iressa®) EGFR Non-Small Cell Lung Cancer Erlotinib (Tarceva®) EGFR Non-Small Cell Lung Cancer, Pancreatic Cancer Ibrutinib (Imbruvica®) BTK B-cell malignancies -

Antimetabolites: Pyrimidine analogues can act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[18] 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for decades, is a classic example of a pyrimidine-based antimetabolite.[6][19]

Antimicrobial and Antiviral Activity

The urgent need for new antimicrobial and antiviral agents has spurred the investigation of pyrimidine derivatives for the treatment of infectious diseases.

-

Antibacterial Agents: Pyrimidine-containing compounds have demonstrated efficacy against a range of bacterial pathogens.[20][21] Some derivatives function as antifolates, inhibiting dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis.[21] Others have been shown to induce "thymineless death" in Gram-positive bacteria by inhibiting thymidylate synthetase.[22]

-

Antiviral Agents: Several synthetic pyrimidine nucleoside analogues are potent antiviral drugs.[23][24] These compounds act by inhibiting viral replication, often by targeting viral polymerases.[25] Notable examples include Zidovudine (Retrovir®) for HIV and Sofosbuvir (Sovaldi®), a key component of Hepatitis C treatment.[19][26]

Anti-inflammatory and Other Therapeutic Applications

The therapeutic reach of pyrimidine scaffolds extends beyond oncology and infectious diseases.[27] Many pyrimidine-based compounds exhibit potent anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like prostaglandins and cytokines.[27][28] Their mechanism of action is frequently associated with the inhibition of cyclooxygenase (COX) enzymes.[27] Furthermore, pyrimidine derivatives have been explored for a multitude of other therapeutic applications, including as anticonvulsants, antihypertensives, and analgesics.[12][29]

The Medicinal Chemist's Perspective: Synthesis and Structure-Activity Relationships (SAR)

The successful development of pyrimidine-based drugs hinges on a deep understanding of their synthesis and the relationship between their chemical structure and biological activity.

Synthetic Strategies: Building the Pyrimidine Core

A variety of robust and versatile synthetic methods have been developed for the construction of the pyrimidine ring, allowing for the introduction of diverse substituents.[4] The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Experimental Protocol: The Biginelli Reaction - A Classic Multicomponent Synthesis of Dihydropyrimidones

The Biginelli reaction is a one-pot, three-component reaction that provides straightforward access to dihydropyrimidones, which can be further functionalized to a variety of pyrimidine derivatives.[9]

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, combine one equivalent of an aldehyde (e.g., benzaldehyde), one equivalent of a β-ketoester (e.g., ethyl acetoacetate), and 1.5 equivalents of urea.

-

Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol, and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl or Yb(OTf)₃).

-

Reaction: Stir the mixture at room temperature or under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Interactions

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of pyrimidine-based drug candidates.[12][30] These studies involve systematically modifying the pyrimidine scaffold and evaluating the impact of these changes on biological activity.[30] The position and nature of substituents on the pyrimidine ring can profoundly influence its interaction with the target protein, affecting binding affinity and selectivity.[12] For instance, in the context of kinase inhibitors, specific substitutions at the C2, C4, and C5 positions of the pyrimidine ring are often critical for achieving potent and selective inhibition.[15]

Advanced Concepts in Pyrimidine-Based Drug Design

The Pyrimidine Scaffold as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful strategy in drug design to modulate a molecule's properties.[31][32] The pyrimidine ring is frequently employed as a bioisostere for the phenyl ring and other aromatic systems.[2][8][10] This substitution can lead to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, while maintaining or even improving biological activity.[8][9] The nitrogen atoms in the pyrimidine ring can also introduce key hydrogen bonding interactions that may be absent in the parent phenyl-containing compound.[2][33]

Pharmacokinetic Considerations

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. Pyrimidine-based drugs, like all therapeutics, must be carefully optimized for favorable pharmacokinetic properties.[18][34] Many pyrimidine analogues are administered as prodrugs that require intracellular activation, often through phosphorylation, to exert their therapeutic effect.[18][34][35] Understanding the intracellular pharmacokinetics of these compounds is therefore essential for predicting their efficacy and toxicity.[18][34]

Future Directions and Conclusion

The pyrimidine scaffold continues to be a fertile ground for drug discovery.[2][4][11] Ongoing research is focused on the development of novel synthetic methodologies to access more complex and diverse pyrimidine derivatives.[4] Furthermore, the application of computational methods, such as structure-based drug design and molecular docking, is accelerating the discovery of new pyrimidine-based inhibitors for a growing number of therapeutic targets.[14][36]

References

- Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.

- Bentham Science Publishers. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.

- Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.

- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.

- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry - ACS Publications.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed.

- Pyrimidines in Drug Discovery. (n.d.). PharmaBlock.

- Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis.

- Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI.

- Jasztold-Howorko, R., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH.

- Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PMC - PubMed Central.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PMC - NIH.

- (A) Effect of the bioisosteric replacement of pyrimidine (left) by... (n.d.). ResearchGate.

- Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. PubMed.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.

- Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. (2019). ACS Infectious Diseases.

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.

- Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). Journal of Medicinal Chemistry - ACS Publications.

- Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.

- Biological and Medicinal Significance of Pyrimidine's: A Review. (2025). ResearchGate.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2025). ResearchGate.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). PubMed.

- The Quest for Bioisosteric Replacements. (n.d.). Journal of Chemical Information and Modeling.

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). PubMed.

- Antiviral drugs having pyrimidine structure. (n.d.). ResearchGate.

- Significance and Biological Importance of Pyrimidine in the Microbial World. (n.d.). PMC.

- Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. (n.d.). DSpace.

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). ResearchGate.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry - ACS Publications.

- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (n.d.). MDPI.

- Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024). YouTube.

- Different examples of FDA-approved pyrimidine-based antimicrobial drugs. (n.d.). ResearchGate.

- Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research.

- Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. (2012). Rockefeller University Press.

- Nammalwar, B., & Bunce, R. A. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH.

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. tandfonline.com [tandfonline.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. sciensage.info [sciensage.info]

- 7. researchtrend.net [researchtrend.net]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 10. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

- 25. mdpi.com [mdpi.com]

- 26. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 28. growingscience.com [growingscience.com]

- 29. benthamdirect.com [benthamdirect.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. researchgate.net [researchgate.net]

- 34. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. dspace.library.uu.nl [dspace.library.uu.nl]

- 36. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Chemoselective Oxidation of 4-Hydroxymethyl-pyrimidines

Introduction: The Strategic Importance of 4-Formylpyrimidines

4-Formylpyrimidines are pivotal intermediates in the synthesis of a diverse array of biologically active molecules and functional materials. Their aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of complex molecular architectures. The pyrimidine core itself is a ubiquitous scaffold in numerous pharmaceuticals, agrochemicals, and biologically significant molecules. Consequently, the efficient and selective synthesis of 4-formylpyrimidines from their corresponding 4-hydroxymethyl precursors is a critical transformation in medicinal and process chemistry.

The primary challenge in this oxidation lies in achieving high chemoselectivity. The pyrimidine ring, being an electron-deficient and basic heterocycle, can complicate oxidation reactions. The nitrogen atoms can coordinate to metal-based oxidants, potentially deactivating the catalyst or promoting undesired side reactions. Furthermore, over-oxidation of the desired aldehyde to the corresponding carboxylic acid is a common pitfall that must be carefully controlled.[1]

This comprehensive guide provides an in-depth analysis of various methodologies for the chemoselective oxidation of 4-hydroxymethyl-pyrimidines. We will delve into the mechanistic rationale behind the selection of specific reagents and reaction conditions, offering field-proven insights to guide researchers in choosing the optimal method for their specific substrate and application. Detailed, step-by-step protocols for the most reliable and widely applicable methods are provided, alongside a comparative analysis to facilitate informed decision-making.

Navigating the Oxidative Landscape: A Comparative Overview

The choice of an oxidizing agent is paramount to the success of this transformation. Several factors must be considered, including the electronic nature of the substituents on the pyrimidine ring, the presence of other sensitive functional groups, scalability, and environmental considerations. This section will discuss the most effective and commonly employed methods for the oxidation of 4-hydroxymethyl-pyrimidines.

Manganese Dioxide (MnO₂): A Heterogeneous Workhorse for Activated Alcohols

Activated manganese dioxide is a mild and highly selective heterogeneous oxidant for allylic, benzylic, and other activated alcohols, including hydroxymethyl groups on electron-deficient heterocycles like pyrimidine.[2][3] Its solid nature simplifies the reaction workup, which often involves a simple filtration to remove the oxidant and its reduced form.

Mechanism and Rationale: The oxidation with MnO₂ is believed to occur on the surface of the reagent. The pyrimidine ring's electron-withdrawing nature activates the adjacent hydroxymethyl group, facilitating its adsorption onto the MnO₂ surface and subsequent oxidation. The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), chloroform, or acetone, at room temperature or with gentle heating. A large excess of freshly activated MnO₂ is often required to drive the reaction to completion.[4]

Key Considerations:

-

Activation of MnO₂: The activity of MnO₂ can vary significantly depending on its preparation method. Commercially available "activated" MnO₂ is suitable for most applications, but for sensitive substrates or to ensure reproducibility, it is advisable to activate it by heating under vacuum before use.

-

Stoichiometry: A significant excess of MnO₂ (5-20 equivalents) is typically necessary.

-

Reaction Time: The reaction progress should be carefully monitored by TLC or LC-MS, as prolonged reaction times can sometimes lead to side products.

Dess-Martin Periodinane (DMP): Mild and Efficient Oxidation under Anhydrous Conditions

The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild, rapid, and high-yielding method for the oxidation of primary alcohols to aldehydes.[5][6][7][8] It is particularly well-suited for substrates containing sensitive functional groups that are intolerant to harsher, metal-based oxidants.

Mechanism and Rationale: The reaction proceeds through the formation of an intermediate periodinane ester, followed by an intramolecular elimination that yields the aldehyde, iodinane, and acetic acid. The reaction is typically performed in chlorinated solvents like dichloromethane at room temperature and is often complete within a few hours. The mild and neutral conditions of the DMP oxidation make it an excellent choice for complex pyrimidine derivatives.

Key Considerations:

-

Purity of DMP: The reagent should be of high purity, as impurities can affect its reactivity.

-

Moisture Sensitivity: While the reaction itself is tolerant to small amounts of water, it is generally recommended to perform the oxidation under anhydrous conditions to prevent the formation of byproducts.

-

Workup: The workup typically involves quenching the excess DMP with a reducing agent like sodium thiosulfate.

Swern Oxidation: A Low-Temperature Protocol for Sensitive Substrates

The Swern oxidation is a powerful and widely used method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[9][10][11] It employs dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride or trifluoroacetic anhydride, at low temperatures (-78 °C).

Mechanism and Rationale: The reaction involves the formation of an alkoxysulfonium salt intermediate, which upon treatment with a hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), undergoes an intramolecular elimination to afford the aldehyde. The low reaction temperature is crucial for the stability of the reactive intermediates and for minimizing side reactions. The Swern oxidation is known for its high chemoselectivity and tolerance of a wide range of functional groups.

Key Considerations:

-

Strict Temperature Control: Maintaining a low temperature (-78 °C) throughout the addition of reagents is critical to avoid the decomposition of the activated DMSO species and the formation of byproducts.

-

Odor: The reaction produces dimethyl sulfide as a byproduct, which has a strong and unpleasant odor. It is essential to perform the reaction in a well-ventilated fume hood and to quench the reaction mixture with a suitable oxidizing agent (e.g., bleach) to neutralize the odor.

-

Reagent Purity: The use of high-purity, anhydrous solvents and reagents is essential for optimal results.

Catalytic Aerobic Oxidation: A Greener Approach

In recent years, the development of catalytic aerobic oxidation methods has gained significant attention due to their environmental benefits, using air or oxygen as the terminal oxidant and producing water as the only byproduct.[12][13][14][15][16] Various transition metal catalysts, often based on palladium, ruthenium, or copper, have been developed for the aerobic oxidation of alcohols.

Mechanism and Rationale: The catalytic cycle typically involves the oxidation of the alcohol by the metal catalyst in a higher oxidation state, followed by the re-oxidation of the reduced metal species by molecular oxygen. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and efficiency. For heterocyclic alcohols, the coordination of the heteroatoms to the metal center can influence the catalytic activity.

Key Considerations:

-

Catalyst Selection: The optimal catalyst will depend on the specific pyrimidine substrate. Screening of different metal catalysts and ligands may be necessary.

-

Reaction Conditions: Temperature, oxygen pressure, and solvent can all have a significant impact on the reaction outcome.

-

Substrate Scope: While promising, the substrate scope of some catalytic systems may be more limited compared to stoichiometric methods.

Experimental Protocols

Protocol 1: Oxidation of 4-Hydroxymethyl-pyrimidine using Activated Manganese Dioxide

This protocol provides a general procedure for the oxidation of a generic 4-hydroxymethyl-pyrimidine to the corresponding 4-formylpyrimidine using activated MnO₂.

Materials:

-

4-Hydroxymethyl-pyrimidine derivative (1.0 eq)

-

Activated Manganese Dioxide (10.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Celite®

Procedure:

-

To a stirred solution of the 4-hydroxymethyl-pyrimidine derivative in anhydrous DCM (0.1 M), add activated manganese dioxide in one portion at room temperature.

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

-

Wash the Celite® pad with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to afford the crude 4-formylpyrimidine.

-

Purify the crude product by column chromatography on silica gel, if necessary.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 4-Hydroxymethyl-pyrimidine

This protocol outlines a reliable procedure for the oxidation of 4-hydroxymethyl-pyrimidines using DMP.

Materials:

-

4-Hydroxymethyl-pyrimidine derivative (1.0 eq)

-

Dess-Martin Periodinane (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

Procedure:

-

Dissolve the 4-hydroxymethyl-pyrimidine derivative in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin Periodinane in one portion to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is usually complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solutions.

-

Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Swern Oxidation of 4-Hydroxymethyl-pyrimidine

This protocol describes the Swern oxidation of 4-hydroxymethyl-pyrimidines, emphasizing the critical need for low-temperature control.

Materials:

-

Oxalyl chloride (2.0 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous (4.0 eq)

-

Dichloromethane (DCM), anhydrous

-

4-Hydroxymethyl-pyrimidine derivative (1.0 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (5.0 eq)

Procedure:

-

To a solution of oxalyl chloride in anhydrous DCM (0.5 M) at -78 °C (dry ice/acetone bath), add anhydrous DMSO dropwise over 15 minutes, ensuring the internal temperature does not rise above -60 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of the 4-hydroxymethyl-pyrimidine derivative in anhydrous DCM dropwise over 20 minutes, again maintaining the temperature below -60 °C.

-

Stir the reaction mixture for 1 hour at -78 °C.

-

Add triethylamine or DIPEA dropwise over 15 minutes.

-

After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature over 1 hour.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 4-formylpyrimidine by column chromatography on silica gel.

Data Presentation and Comparison

| Oxidation Method | Typical Reagent Stoichiometry | Solvent | Temperature (°C) | Typical Reaction Time | Workup Complexity | Key Advantages | Key Disadvantages |

| Manganese Dioxide | 5-20 eq | DCM, Chloroform | 25-40 | 4-24 h | Low (Filtration) | Mild, Heterogeneous, Easy workup | Large excess of reagent needed, Variable reactivity |

| Dess-Martin Periodinane | 1.2-2.0 eq | DCM | 25 | 1-3 h | Medium (Quenching) | Mild, Fast, High-yielding, Tolerates sensitive groups | Moisture sensitive, Potentially explosive reagent |

| Swern Oxidation | 2-4 eq (activator & DMSO) | DCM | -78 | 2-3 h | High (Strict temp. control) | High chemoselectivity, Tolerates many functional groups | Requires low temp., Unpleasant odor |

| Catalytic Aerobic Oxidation | Catalytic (e.g., 1-5 mol%) | Toluene, Acetonitrile | 80-120 | 6-24 h | Medium (Catalyst removal) | Green, Atom-economical | Requires optimization, Potential for catalyst deactivation |

Visualization of Key Methodologies

General Workflow for Chemoselective Oxidation

Caption: Overview of oxidation methods and downstream applications.

Decision Tree for Method Selection

Caption: A simplified decision tree for selecting an appropriate oxidation method.

Conclusion and Future Perspectives

The chemoselective oxidation of 4-hydroxymethyl-pyrimidines to their corresponding aldehydes is a well-established yet nuanced transformation. The choice between manganese dioxide, Dess-Martin periodinane, Swern oxidation, and emerging catalytic aerobic methods depends on a careful consideration of the specific substrate, desired scale, and available resources. For small-scale synthesis of complex molecules with sensitive functionalities, DMP and Swern oxidations offer excellent reliability and chemoselectivity. For larger-scale preparations where cost and ease of workup are primary drivers, manganese dioxide remains a viable and attractive option.

The future of this field undoubtedly lies in the continued development of efficient and truly general catalytic aerobic oxidation systems. Such methods, which leverage the most abundant and environmentally benign oxidant, will be instrumental in advancing the principles of green chemistry in the synthesis of pyrimidine-based pharmaceuticals and other valuable compounds. Further research into understanding and overcoming catalyst inhibition by the pyrimidine nitrogen atoms will be key to unlocking the full potential of these promising technologies.

References

-

Madugundu, G. S., Cadet, J., & Wagner, J. R. (2014). Hydroxyl-radical-induced oxidation of 5-methylcytosine in isolated and cellular DNA. ResearchGate. [Link]

-

Pariza, R. J. (n.d.). Swern Oxidation Procedure. Michigan State University Department of Chemistry. [Link]

-

Parvulescu, V. I., Su, B. L., & Coman, S. (2006). Chemoselective oxidation of 2-thiomethyl-4,6-dimethyl-pyrimidine, 2-thiobenzyl. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Organic Chemistry Portal. [Link]

-

Khan, M. Y., et al. (2020). Recent Developments in Metal-Based Catalysts for the Catalytic Aerobic Oxidation of 5-Hydroxymethyl-Furfural to 2,5-Furandicarboxylic Acid. MDPI. [Link]

-

Brandi, A., & Goti, A. (2009). Manganese Dioxide Oxidation of Hydroxylamines to Nitrones. Request PDF. [Link]

-

Wikipedia. (2023, November 29). Dess–Martin oxidation. Wikipedia. [Link]

-

Khan, M. Y., et al. (2020). Recent Developments in Metal-Based Catalysts for the Catalytic Aerobic Oxidation of 5-Hydroxymethyl-Furfural to 2,5-Furandicarboxylic Acid. ResearchGate. [Link]

-

Gambuti, A., et al. (2021). Comparison of Three Accelerated Oxidation Tests Applied to Red Wines with Different Chemical Composition. MDPI. [Link]

-

White, M. C. (2017). Chemoselective methylene oxidation in aromatic molecules. PubMed Central. [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

-

Kumar, A., & Kumar, A. (2023). A comparative study of advanced oxidation processes for wastewater treatment. ResearchGate. [Link]

-

Taylor, R. J. K. (2006). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research. [Link]

-

Lim, C. H. (2023). A comparative study: effectiveness of advanced oxidation methods for high-strength industrial wastewater treatment. DR-NTU. [Link]

-

Chemistry Simplified. (2023, November 21). Dess-Martin-Periodinane oxidation. YouTube. [Link]

-

Cardona, F., & Parmeggiani, C. (2012). Transition metal based catalysts in the aerobic oxidation of alcohols. RSC Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. [Link]

-

GlaxoSmithKline. (n.d.). Manganese Dioxide, MnO2. WordPress. [Link]

-

Baklanov, M. A., et al. (2020). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journals. [Link]

-

Stahl, S. S. (n.d.). Aerobic Oxidation Catalysis. Stahl Research Group - University of Wisconsin–Madison. [Link]

-

Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Organic Chemistry Portal. [Link]

-

El-Lateef, H. M. A., et al. (2023). A comparative study of pyridine and pyrimidine derivatives based formamidine for copper corrosion inhibition in nitric acid: Experimental and computational exploration. ResearchGate. [Link]

-

Alberti, A., et al. (2018). The reactivity of manganese dioxide towards different substrates in organic solvents. RSC Publishing. [Link]

-

Wang, X., et al. (2020). Chemoselective synthesis of substituted pyrazoles through AgOTf-catalyzed cascade propargylic substitution–cyclization–aromatization. Organic & Biomolecular Chemistry. [Link]

-

Grokipedia. (n.d.). Dess–Martin oxidation. Grokipedia. [Link]

-

Organic Chemistry Portal. (2019, October 4). Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Manganese(IV) oxide [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 7. grokipedia.com [grokipedia.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Swern Oxidation [organic-chemistry.org]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. experts.umn.edu [experts.umn.edu]

- 15. Transition metal based catalysts in the aerobic oxidation of alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Aerobic Oxidation Catalysis – Stahl Research Group – UW–Madison [stahl.chem.wisc.edu]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Bromopyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide delves into the practical application of palladium-catalyzed cross-coupling reactions for the functionalization of bromopyrimidines. Pyrimidine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, making their efficient synthesis and modification a critical endeavor in modern medicinal chemistry. These application notes provide not only step-by-step protocols for key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Stille couplings but also the underlying mechanistic principles and troubleshooting strategies. By understanding the causality behind experimental choices, researchers can better navigate the complexities of these powerful synthetic tools to accelerate drug discovery and development.

Introduction: The Significance of Pyrimidine Scaffolds and Cross-Coupling Chemistry

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The ability to strategically introduce diverse substituents onto the pyrimidine ring is paramount for fine-tuning the pharmacological profile of lead compounds. Palladium-catalyzed cross-coupling reactions have emerged as a transformative methodology for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[2][3]

Bromopyrimidines are particularly valuable starting materials in this context due to the lability of the carbon-bromine bond, which facilitates oxidative addition to a palladium(0) catalyst, the initial step in most cross-coupling catalytic cycles.[1] This guide provides a detailed exploration of the most pertinent palladium-catalyzed reactions for the derivatization of bromopyrimidines, offering both theoretical insights and practical, field-proven protocols.

The Catalytic Cycle: A Unifying Mechanistic Framework

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is essential for rational protocol design and troubleshooting. While individual named reactions have unique coupling partners, they largely adhere to a common catalytic cycle.[4]

The cycle typically commences with a Pd(0) species, which undergoes oxidative addition with the bromopyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step. The subsequent step, transmetalation (for Suzuki, Stille, etc.) or coordination and insertion (for Heck), introduces the coupling partner to the palladium center. Finally, reductive elimination expels the desired product, regenerating the active Pd(0) catalyst to continue the cycle.[4]

Caption: Generalized Catalytic Cycle for Cross-Coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method due to the stability, commercial availability, and low toxicity of the organoboron reagents.[5][6] It provides a robust and versatile strategy for the arylation, heteroarylation, and vinylation of bromopyrimidines.

Mechanistic Considerations

A key feature of the Suzuki-Miyaura coupling is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7] The choice of base, solvent, and ligand can significantly impact reaction efficiency and scope.

Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid

This protocol provides a general starting point for the Suzuki-Miyaura coupling of bromopyrimidines. Optimization of the ligand, base, and temperature may be necessary for different substrates.

Materials:

-

5-Bromopyrimidine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

1,4-Dioxane and Water (degassed)

Procedure:

-

To an oven-dried Schlenk flask, add 5-bromopyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo and purify the crude product by flash column chromatography.

Data Summary: Suzuki-Miyaura Reaction Parameters

| Component | Example | Rationale/Causality |

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(0) precursors that are reduced in situ. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst.[7] |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Electron-rich and bulky phosphine ligands stabilize the Pd(0) center and promote oxidative addition and reductive elimination.[8] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu | Activates the boronic acid for transmetalation. The choice of base can influence reaction rate and functional group tolerance.[9] |

| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.[10] |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[11] This reaction enables the coupling of bromopyrimidines with a wide range of primary and secondary amines.[12]

Mechanistic Considerations

The catalytic cycle is similar to other cross-coupling reactions, but the key step following oxidative addition is the coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[13] Reductive elimination then furnishes the desired C-N bond.[8] The choice of a strong, non-nucleophilic base is crucial.

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Protocol: Buchwald-Hartwig Amination of 2-Bromopyrimidine with Morpholine

Materials:

-

2-Bromopyrimidine

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous and degassed)

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried vial.

-

Add 2-bromopyrimidine (1.0 mmol) and toluene (2 mL).

-

Add morpholine (1.2 mmol) and seal the vial.

-

Remove the vial from the glovebox and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool to room temperature and dilute with ethyl acetate.

-

Carefully quench with water and separate the layers.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the residue by silica gel chromatography.

Data Summary: Buchwald-Hartwig Amination Parameters

| Component | Example | Rationale/Causality |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective palladium precursors for this transformation.[11] |

| Ligand | XPhos, SPhos, BrettPhos, BINAP | Bulky, electron-rich phosphine ligands are essential to promote the reductive elimination step and prevent catalyst decomposition.[8][12] |

| Base | NaOt-Bu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9][14] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base. |

Additional Cross-Coupling Reactions of Bromopyrimidines

While Suzuki-Miyaura and Buchwald-Hartwig reactions are the most common, other palladium-catalyzed cross-couplings offer unique synthetic advantages.

Heck Reaction

The Heck reaction couples bromopyrimidines with alkenes to form substituted pyrimidines with a new C-C double bond.[15] This reaction is particularly useful for the synthesis of vinylpyrimidines.

-

Key Reagents: A palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand or ligand-free conditions, a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent (e.g., DMF, NMP).[16]

Stille Coupling

The Stille coupling utilizes organotin reagents as the coupling partner.[17] While organotins are toxic, they are often tolerant of a wide range of functional groups and can be used when other methods fail.[18]

-

Key Reagents: A palladium catalyst (e.g., Pd(PPh₃)₄), an organostannane (e.g., R-SnBu₃), and a solvent (e.g., THF, toluene).[13]

Troubleshooting and Considerations for Success

-

Low Yields:

-

Catalyst Inactivation: Ensure rigorous exclusion of oxygen and moisture. Degas solvents thoroughly. Consider using a pre-catalyst.

-

Incorrect Ligand/Base Combination: The choice of ligand and base is highly substrate-dependent. Screen a variety of conditions.

-

Side Reactions: Homocoupling of the organometallic reagent can be an issue. Use the appropriate stoichiometry.

-

-

Site Selectivity with Dihalopyrimidines: In substrates with multiple bromine atoms, the regioselectivity of the coupling can be an issue. The more electron-deficient position is typically more reactive. Selectivity can sometimes be controlled by the choice of catalyst and ligand.[19][20]

-

Catalyst Poisoning: Some nitrogen-containing heterocycles can act as ligands for the palladium catalyst, leading to inactivation. 2-Bromopyrimidine, for instance, has been reported to be a potential catalyst poison in some cases.[21] Higher catalyst loading or the use of specific ligands may be required.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and derivatization of bromopyrimidines. A thorough understanding of the underlying mechanisms, careful selection of reaction components, and meticulous experimental technique are the cornerstones of success. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage these powerful reactions in their pursuit of novel and impactful molecules.

References

-

Sonogashira coupling - Wikipedia . Wikipedia. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

-

Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF . ResearchGate. [Link]

-

Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis . BIOENGINEER.ORG. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

Stille Coupling . NROChemistry. [Link]

-

Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids . ResearchGate. [Link]

-

Pd-Catalyzed Cross Coupling Reactions . Chemistry LibreTexts. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . Nobel Prize. [Link]

-

Suzuki cross-coupling reaction - YouTube . YouTube. [Link]

-

Pd‐catalyzed cross‐coupling reactions of aryl/heteroaryl 1,2‐dihalides . ResearchGate. [Link]

-

Palladium Cross-Coupling Reactions 1. An Introduction - YouTube . YouTube. [Link]

-

The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . PubMed Central. [Link]

-

Cross-coupling reaction - Wikipedia . Wikipedia. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . MDPI. [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a . ResearchGate. [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems . National Institutes of Health. [Link]

-

Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions - YouTube . YouTube. [Link]

-

Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Amination . Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF . ResearchGate. [Link]

-

Heck Reaction . Organic Chemistry Portal. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . YouTube. [Link]

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands . PMC - NIH. [Link]

-

Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters . ACS Publications. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry . ACS Publications. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . National Institutes of Health. [Link]

-

Stille reaction - Wikipedia . Wikipedia. [Link]

-

Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions . Faraday Discussions (RSC Publishing). [Link]

-

Stille Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands . ResearchGate. [Link]

-

Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib . Beilstein Journals. [Link]

-

The Mechanisms of the Stille Reaction . University of Windsor. [Link]

-

Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube . YouTube. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. bioengineer.org [bioengineer.org]

- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 4. nobelprize.org [nobelprize.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Heck Reaction [organic-chemistry.org]

- 16. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stille Coupling | NROChemistry [nrochemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Vilsmeier-Haack Formylation of Pyrimidine Rings: A Detailed Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Formylpyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in a multitude of biological interactions, serving as a versatile framework for the design of targeted therapies. The introduction of a formyl group onto the pyrimidine ring via the Vilsmeier-Haack reaction unlocks a treasure trove of synthetic possibilities, providing a critical entry point for the elaboration of complex molecular architectures. These formylated pyrimidines are not mere curiosities; they are pivotal intermediates in the synthesis of a wide array of bioactive molecules, including potent kinase inhibitors used in oncology.[2][3]

This comprehensive guide provides an in-depth exploration of the Vilsmeier-Haack formylation of pyrimidine rings, moving beyond a simple recitation of steps to explain the underlying principles that govern this powerful transformation. We will delve into the reaction mechanism, explore the substrate scope with detailed protocols, and illuminate the practical applications of the resulting 5-formylpyrimidine derivatives in the context of modern drug discovery.

The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity on the Pyrimidine Ring

The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The key to this transformation is the in situ generation of the Vilsmeier reagent, a highly electrophilic chloroiminium ion, typically from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with a halogenating agent such as phosphorus oxychloride (POCl₃).[6][7]

The Causality Behind the Reaction: A Step-by-Step Mechanistic Look

The reaction proceeds through a well-defined sequence of steps:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.[4][6] This iminium salt is the true formylating agent.

-

Electrophilic Attack: The electron-rich C5 position of the pyrimidine ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[8] The C5 position is the most common site of electrophilic attack on the pyrimidine ring due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the C2, C4, and C6 positions towards electrophilic substitution.

-

Formation of a Sigma Complex: This attack forms a cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate is a key determinant of the reaction's feasibility and regioselectivity.

-

Aromatization: A base, typically DMF or the counter-ion, removes a proton from the C5 position, restoring the aromaticity of the pyrimidine ring and yielding an iminium salt intermediate.

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to the corresponding aldehyde, furnishing the desired 5-formylpyrimidine derivative.[4]

Figure 2: The central role of 5-formylpyrimidines in the synthesis of complex drug molecules.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

The Vilsmeier-Haack formylation of pyrimidine rings is a powerful and versatile synthetic tool that provides access to a wide range of valuable 5-formylpyrimidine intermediates. A thorough understanding of the reaction mechanism, substrate scope, and the influence of reaction conditions is paramount for its successful application. The ability to introduce a formyl group with regioselectivity at the C5 position opens up a vast chemical space for the synthesis of novel and potent drug candidates, particularly in the realm of kinase inhibitors. As the demand for targeted therapies continues to grow, the strategic use of classic reactions like the Vilsmeier-Haack will undoubtedly remain a cornerstone of modern drug discovery.

References

- Chavan, S. S., & Degani, M. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1164.

-

Ofitserov, E. S., Shklyarenko, A. A., Yakovlev, I. P., & Fedorova, O. V. (2018). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 1(1), 104. [Link]

- Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Current Chemistry Letters, 2(4), 187-194.

-